Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Description
Structural Classification and Nomenclature
This compound belongs to the class of nitrogen-containing bicyclic compounds known as azabicycles, specifically featuring a fused cyclopropane-pyrrolidine ring system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the bicyclic framework designated as 3-azabicyclo[3.1.0]hexane, indicating a six-membered system containing nitrogen at position 3 and a bridging structure represented by the notation [3.1.0]. The complete molecular structure incorporates an ethyl carboxylate substituent at position 6 of the bicyclic core, forming the ester functionality that significantly influences the compound's chemical properties.
The structural classification reveals several key features that define this compound's chemical identity. The molecular formula C8H14ClNO2 indicates the presence of eight carbon atoms, fourteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and two oxygen atoms. The molecular weight of 191.65 grams per mole reflects the complete salt form, while the parent base compound (without hydrochloride) has a molecular weight of 155.19 grams per mole. The Chemical Abstracts Service registry number 1211510-15-4 provides a unique identifier for this specific hydrochloride salt form.
The stereochemical aspects of this compound are particularly noteworthy, as the bicyclic framework introduces specific spatial arrangements that influence both chemical reactivity and biological activity. The compound exists in defined stereoisomeric forms, with relative stereochemistry designated as (1R,5S,6S)-rel-3-azabicyclo[3.1.0]hexane-6-carboxylate in certain preparations. This stereochemical specification indicates the precise three-dimensional arrangement of atoms within the rigid bicyclic structure, which is crucial for understanding the compound's behavior in various chemical environments.
The International Chemical Identifier string (InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H) provides a standardized representation of the compound's structure, facilitating database searches and computational analysis. Similarly, the Simplified Molecular Input Line Entry System representation (CCOC(=O)C1C2C1CNC2.Cl) offers a linear notation that captures the essential connectivity and functional group information.
Historical Context and Discovery
The development of this compound is intimately connected to the broader evolution of synthetic methodologies for constructing azabicyclic frameworks. The historical foundation for this compound class emerged from intensive research into nitrogen-containing heterocycles, which gained momentum in the late twentieth century as chemists recognized the importance of these structures in natural products and pharmaceutical applications. The 3-azabicyclo[3.1.0]hexane scaffold itself represents a convergence of cyclopropane chemistry and nitrogen heterocycle synthesis, two areas that developed independently before being unified in the creation of these complex bicyclic systems.
Research into 3-azabicyclo[3.1.0]hexane derivatives has experienced remarkable growth since 2010, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed to access these valuable synthetic targets. The specific ethyl carboxylate derivative emerged as researchers sought to introduce functional groups that would enhance the utility of the basic azabicyclic framework. The carboxylate functionality provides a versatile handle for further chemical modifications, while the ethyl ester group offers an appropriate balance between stability and reactivity for synthetic applications.
The hydrochloride salt formation represents a common strategy in pharmaceutical chemistry to improve the physical properties of organic compounds. The creation of this particular hydrochloride salt likely followed standard protocols for converting basic nitrogen-containing compounds into their corresponding acid salts, thereby enhancing water solubility and crystalline stability. This salt formation process has become routine in the pharmaceutical industry, as it often provides compounds with more favorable properties for handling, storage, and potential biological evaluation.
The documented preparation methods for this compound reflect the evolution of synthetic organic chemistry techniques. Early approaches to azabicyclic synthesis often involved multi-step sequences with limited efficiency, but contemporary methods have achieved significant improvements in both yield and stereoselectivity. The development of rhodium-catalyzed cyclopropanation reactions has proven particularly valuable for constructing the cyclopropane portion of the bicyclic framework, with recent advances enabling the synthesis of either exo- or endo-isomers of 3-azabicyclo[3.1.0]hexanes on gram scale without requiring chromatographic purification.
Relevance in Organic Chemistry and Heterocyclic Systems
The significance of this compound within the broader context of organic chemistry stems from its representation of several important chemical principles and its practical utility in synthetic applications. The compound exemplifies the successful integration of ring strain, nitrogen heterocycle chemistry, and functional group manipulation in a single molecular framework. This integration makes it a valuable model system for understanding how structural constraints influence chemical reactivity and how synthetic chemists can exploit these relationships to achieve desired transformations.
The bicyclic framework present in this compound belongs to a class of structures that have found widespread application in medicinal chemistry due to their ability to provide conformational rigidity and defined spatial arrangements of functional groups. The 3-azabicyclo[3.1.0]hexane core has been identified as a key structural feature in various biologically active natural products, drugs, and agrochemicals, highlighting its importance as a privileged scaffold in chemical biology. Research has demonstrated that conformationally rigid azabicyclic structures can serve as effective replacements for more flexible chains in drug design, often leading to improved selectivity and potency profiles.
The synthetic accessibility of this compound has been greatly enhanced by recent advances in catalytic methodology. Palladium-catalyzed cyclopropanation reactions of maleimides with N-tosylhydrazones have provided practical access to 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. These methodologies demonstrate how modern catalytic techniques can overcome the inherent challenges associated with constructing strained ring systems, making previously difficult targets accessible to synthetic chemists. The gram-scale cyclopropanation reactions developed for these systems represent a significant advancement in practical synthetic chemistry.
The versatility of the ethyl carboxylate functional group in this compound provides numerous opportunities for further chemical elaboration. The ester functionality can serve as a precursor to carboxylic acids, amides, aldehydes, and alcohols through well-established synthetic transformations. This versatility makes the compound valuable not only as an end product but also as an intermediate in the synthesis of more complex structures. Research has shown that derivatives of 3-azabicyclo[3.1.0]hexane-6-carboxylates can be converted to various other functional groups while maintaining the integrity of the bicyclic framework.
The research landscape surrounding azabicyclic compounds continues to evolve, with new synthetic methodologies and applications being discovered regularly. Three-component reactions have emerged as powerful tools for constructing 1-azabicyclo[3.1.0]hexane-3-enes, demonstrating the ongoing innovation in this field. These developments suggest that this compound will remain an important compound for both fundamental research and practical applications in organic synthesis.
Properties
IUPAC Name |
ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWRYLHEANOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: cis-2-Aminomethylcyclopropyl-1,1-dialkyl Acetal
- The synthesis begins with the preparation or procurement of a cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal. This intermediate is crucial as it sets the stereochemical foundation for the bicyclic system.
- The acetal moiety stabilizes the intermediate and facilitates subsequent transformations.
Cyanide Addition in the Presence of Alkanecarboxylic Acid
- The acetal is reacted with a cyanide source (e.g., sodium or potassium cyanide) in the presence of a liquid lower alkanecarboxylic acid such as glacial acetic acid.
- This reaction forms an N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile intermediate.
- The acid acts both as a solvent and reagent, with typical temperatures ranging from 40°C to 120°C.
- Catalytic amounts (0.3–10% w/w) of alkyl or arylsulphonic acids (e.g., methanesulphonic acid) may be added to accelerate the reaction.
Conversion to Carboxylic Acid and Salt Formation
- The nitrile intermediate is treated with a strong acid such as hydrochloric acid, which hydrolyzes the nitrile group to the corresponding carboxylic acid.
- This step can be performed in one pot, converting the nitrile directly to the acid salt without isolating intermediates.
- The resulting 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is usually obtained as a mixture of cis/trans geometric isomers and optical isomers.
Esterification to Form Ethyl Ester
- The carboxylic acid or its salt is esterified with ethanol in the presence of dry hydrogen chloride gas or another acid catalyst to yield ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
- The esterification conditions are controlled to prevent racemization and maintain stereochemical integrity.
Formation of Hydrochloride Salt
- The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and enhancing stability.
- The hydrochloride salt form is often preferred for its crystalline nature and ease of handling.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Cyanide addition | Sodium or potassium cyanide, glacial acetic acid, catalytic methanesulphonic acid | 40–120°C | Acid acts as solvent and reagent; catalyst accelerates reaction |
| Nitrile hydrolysis | Strong acid (HCl) | Ambient to reflux | Converts nitrile to acid salt in one step |
| Esterification | Ethanol, dry HCl gas or acid catalyst | Mild reflux | Forms ethyl ester, preserves stereochemistry |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Ambient | Enhances compound stability and crystallinity |
Isomer Considerations
- The product typically exists as a mixture of cis and trans geometric isomers.
- Each geometric isomer has optical isomers due to asymmetric carbons.
- The naturally occurring L,cis isomer is biologically active.
- Separation of isomers can be achieved by fractional crystallization or ion-exchange chromatography if required.
Summary Table of Key Intermediates and Transformations
| Intermediate/Compound | Description | Transformation Step |
|---|---|---|
| cis-2-Aminomethylcyclopropyl-1,1-dialkyl acetal | Starting acetal intermediate | Cyanide addition |
| N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile | Cyanide adduct intermediate | Acid hydrolysis |
| 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (salt) | Acid hydrolysis product | Esterification |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | Ethyl ester product | Salt formation |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | Final hydrochloride salt | Purification and stabilization |
Research Findings and Notes
- The process is well-documented in patent literature, notably US4255334A and WO2007075790A1, which detail the synthetic route, reaction conditions, and intermediate handling.
- The use of acetic acid as solvent and reagent is preferred for its dual role and mild reaction environment.
- Catalytic amounts of sulfonic acids improve reaction rates without compromising product purity.
- The synthesis allows for scale-up under atmospheric pressure, though pressures up to 10 atmospheres can be applied if necessary.
- The final product's purity and stereochemistry are confirmed by nuclear magnetic resonance (NMR) and other spectral analyses.
- The hydrochloride salt form improves the compound's handling and storage properties.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride features a unique azabicyclo structure that enhances its chemical reactivity and biological activity profiles. The molecular formula is with a molecular weight of approximately 175.65 g/mol. The hydrochloride form improves solubility and stability, making it suitable for laboratory and industrial applications .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits notable antimicrobial and antiviral activities. It has been shown to interact with specific molecular targets within biological systems, modulating enzyme activities and influencing various biochemical pathways. These interactions suggest its utility in the development of new therapeutic agents .
Potential Drug Development
The compound's ability to bind to specific enzymes or receptors highlights its importance in pharmacological research. Ongoing studies are investigating its mechanisms of action, which may lead to the development of novel drugs targeting various diseases, including infections caused by resistant bacteria and viruses.
Organic Synthesis
This compound is utilized in organic synthesis due to its unique structural characteristics. It serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound can be synthesized through various methods, including reaction with alcohols under acidic conditions, facilitating the production of esters that are crucial in organic chemistry .
Biochemical Studies
The compound's interactions with biological systems make it valuable for biochemical research. Studies on its binding affinities and effects on enzyme kinetics provide insights into its potential roles in metabolic pathways and signal transduction processes .
Analytical Chemistry
In analytical chemistry, this compound can be employed as a standard reference material for developing analytical methods aimed at quantifying similar compounds in biological samples .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Analogues and Similarity Scores
The following table highlights structurally related compounds and their similarity scores (based on ):
Notes:
Pharmacological Relevance
- Bicyclic Scaffold Advantage: The 3-azabicyclo[3.1.0]hexane core provides a nonplanar structure that enhances three-dimensional pharmacophore placement, improving interactions with biological targets like IDH1/2 mutants . Derivatives without this bicyclic system (e.g., piperidine-based compounds) may require additional substituents to achieve similar effects .
- Stereochemical Impact : Stereoisomers (e.g., rel-(1R,5S,6r) vs. others) significantly affect activity. For example, the rel-(1R,5S,6r) configuration in ethyl 3-azabicyclo[...] carboxylate hydrochloride is critical for optimizing inhibitory potency in IDH1 mutant models .
Biological Activity
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound notable for its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 191.66 g/mol. The compound's bicyclic structure includes a nitrogen atom, which contributes to its reactivity and biological interactions. Its high solubility in various solvents enhances its applicability in pharmaceutical development and research.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly acetylcholine receptors. Preliminary studies indicate that derivatives of this compound may exhibit analgesic and anti-inflammatory properties, suggesting a mechanism that involves modulation of pain pathways and inflammatory responses .
Pharmacological Studies
Research has shown that this compound can act as a potential therapeutic agent in various contexts:
- Analgesic Properties : Studies have indicated that compounds derived from this bicyclic structure may alleviate pain through central nervous system pathways.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.
A notable study reported the synthesis of analogs that demonstrated significant activity against viral proteases, including SARS-CoV-2 main protease inhibitors, highlighting the compound's relevance in antiviral drug development .
Case Study: Antiviral Activity
A recent investigation into the antiviral properties of Ethyl 3-azabicyclo[3.1.0]hexane derivatives revealed promising results against SARS-CoV-2. One derivative exhibited an value of 85.3 nM, indicating potent inhibitory activity against viral replication in vitro without cytotoxic effects at higher concentrations .
| Compound | Target | Activity (EC50) | Reference |
|---|---|---|---|
| PF-07321332 | SARS-CoV-2 Mpro | 85.3 nM | |
| Ethyl 3-Azabicyclo Derivative | Pain Pathways | Not specified |
Synthesis Methods
The synthesis of this compound typically involves cyclopropanation reactions using alpha-diazoacetates under specific catalytic conditions, often employing ruthenium(II) catalysts for intramolecular cyclopropanation processes .
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Medicinal Chemistry : As a precursor in the synthesis of complex pharmaceutical compounds.
- Biochemical Research : Investigated as a biochemical probe for studying enzyme mechanisms and interactions with biomolecules.
Q & A
Q. What are the common synthetic routes for Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride?
- Methodological Answer : The compound is synthesized via multistep routes involving cyclopropanation and functional group modifications. A typical approach includes:
- Condensation : Reaction of ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate with reagents like NaH/THF, followed by displacement of halogenated intermediates (e.g., 2,5-dichloro-3-nitropyridine) using nucleophiles such as isopentoxide .
- Hydrolysis : The ester intermediate is hydrolyzed using aqueous NaOH in methanol (rt, 38–85% yield) to yield the carboxylic acid derivative, which is then converted to the hydrochloride salt .
- Alternative routes employ dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings, enabling stereoselective formation of the bicyclic core .
Q. How is hydrolysis optimized during synthesis?
- Methodological Answer : Hydrolysis of the ester group is optimized by controlling reaction conditions:
- Base Selection : Aqueous NaOH in methanol at room temperature ensures selective cleavage of the ester without disrupting the bicyclic scaffold .
- Purification : Intermediate esters are often used without purification to streamline the process, as seen in sequential displacement-hydrolysis reactions .
Q. What characterization techniques confirm the compound’s structure?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) and MS are used to verify the bicyclic structure and substituents .
- X-ray Crystallography : Resolves stereochemistry in intermediates (e.g., endo/exo conformers) .
- Chromatography : HPLC or GC-MS ensures purity, particularly after hydrolysis or catalytic steps .
Advanced Research Questions
Q. How is diastereoselectivity controlled in dirhodium(II)-catalyzed syntheses?
- Methodological Answer : Stereoselectivity is achieved via:
- Catalyst Design : Dirhodium(II) complexes (e.g., Rh₂(OAc)₄) promote exo-selective cyclopropanation by stabilizing transition states with axial coordination of diazoacetates .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance selectivity by stabilizing ionic intermediates .
- Substrate Engineering : Electron-withdrawing groups on the diazo precursor favor endo selectivity in some cases .
Q. What role does this compound play in developing IDH1 inhibitors?
- Methodological Answer : The bicyclic core is a key pharmacophore in mutant IDH1 inhibitors for leukemia research:
- Scaffold Functionalization : The carboxylate group is derivatized into amides or sulfonamides (e.g., compound 43) via reactions with acyl chlorides or sulfonyl chlorides .
- Biological Evaluation : Derivatives are tested in AML cell lines to assess 2-hydroxyglutarate (2-HG) suppression, with IC₅₀ values correlated to substituent electronic properties .
Q. How does the bicyclic structure influence pharmacological activity?
- Methodological Answer : The rigid 3-azabicyclo[3.1.0]hexane scaffold:
- 3D Pharmacophore Alignment : Orients substituents to enhance binding to targets like ketohexokinase or IDH1 .
- Metabolic Stability : The fused cyclopropane ring reduces oxidative metabolism compared to planar analogs, improving pharmacokinetics .
- Case Study : Derivatives of this scaffold show enhanced activity in Tolterodine analogs for urinary incontinence due to improved muscarinic receptor affinity .
Q. What challenges arise in scaling up stereoselective syntheses?
- Methodological Answer : Key challenges include:
- Catalyst Cost : Dirhodium catalysts are expensive; low loadings (0.1–1 mol%) and recycling strategies are critical for industrial viability .
- Purification : Chromatography-free protocols (e.g., crystallization of diastereomers) are prioritized, as demonstrated in DBU-mediated endo-exo isomerization .
- Byproduct Management : Side reactions during cyclopropanation (e.g., dimerization of diazo compounds) require careful temperature control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
